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Compound of Interest

Compound Name: Hexavinyldisiloxane

Cat. No.: B1588441 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hexavinyldisiloxane
(HVD) in the fabrication of high-performance barrier coatings. HVD is a versatile organosilicon

monomer that, due to its six reactive vinyl groups, is an excellent precursor for creating densely

cross-linked polymer networks with superior barrier properties against moisture and gases.[1]

The primary method for depositing these coatings is Plasma-Enhanced Chemical Vapor

Deposition (PECVD), a low-temperature process suitable for a variety of substrates, including

flexible polymers and sensitive electronic components.[2][3]

Overview of Hexavinyldisiloxane-Based Barrier
Coatings
Hexavinyldisiloxane's unique molecular structure allows for the formation of flexible yet robust

coatings.[1] When used in a PECVD process, HVD can be polymerized to form thin films with a

high degree of cross-linking. This dense network structure is highly effective at inhibiting the

permeation of water vapor and oxygen, making it an ideal choice for protecting sensitive

materials from environmental degradation.[1]

Key applications for HVD-based barrier coatings include:

Encapsulation of Organic Light-Emitting Diodes (OLEDs): Protecting the sensitive organic

layers from moisture and oxygen to extend device lifetime.[1]
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Pharmaceutical Packaging: Enhancing the shelf-life of moisture-sensitive drugs by providing

a superior moisture barrier.[4]

Flexible Electronics: Providing durable and flexible barrier layers for next-generation

electronic devices.

Food Packaging: Improving the barrier properties of packaging films to extend the freshness

of food products.

Performance Data of HVD-Based Barrier Coatings
The following table summarizes the typical performance data for barrier coatings derived from

hexavinyldisiloxane. These values are influenced by the specific deposition parameters used

in the PECVD process.

Performance Metric
Typical Value
Range

Substrate Example
Key Influencing
Factors

Water Vapor

Transmission Rate

(WVTR)

10-6 - 10-4 g/m²/day PET, PEN

Plasma Power,

Precursor Flow Rate,

Oxygen Ratio

Oxygen Transmission

Rate (OTR)

< 0.5

cm³·μm/m²·day·kPa
PET, PEN

Plasma Power,

Precursor Flow Rate,

Oxygen Ratio

Coating Thickness 50 - 500 nm Various
Deposition Time,

Precursor Flow Rate

Optical Transparency
> 90% in the visible

spectrum
Glass, PET

Precursor Chemistry,

Plasma Conditions

Adhesion
Excellent to various

substrates

Polymers, Glass,

Metals

Substrate Pre-

treatment, Interfacial

Chemistry

Experimental Protocols
Substrate Preparation
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Proper substrate preparation is critical to ensure good adhesion and uniformity of the barrier

coating.

Cleaning: Substrates should be thoroughly cleaned to remove any organic contaminants and

particulate matter. A typical cleaning procedure involves sequential ultrasonic bathing in

acetone, isopropyl alcohol, and deionized water, each for 10-15 minutes.

Drying: After cleaning, substrates must be completely dried. This can be achieved by blowing

with dry nitrogen gas followed by baking in an oven at a temperature compatible with the

substrate material (e.g., 80-120 °C for many polymers).

Plasma Treatment (Optional but Recommended): A brief pre-treatment of the substrate with

an oxygen or argon plasma within the PECVD chamber can enhance surface energy and

promote adhesion of the HVD coating.

PECVD Protocol for Hexavinyldisiloxane Barrier Coating
This protocol outlines a general procedure for depositing a silicon-based barrier coating using

HVD as a precursor. The optimal parameters will vary depending on the specific PECVD

system and the desired coating properties.

System Preparation:

Load the cleaned and dried substrates into the PECVD chamber.

Evacuate the chamber to a base pressure of at least 10-5 Torr to minimize background

contaminants.

Precursor Delivery:

Heat the hexavinyldisiloxane source to a controlled temperature (e.g., 50-80 °C) to

ensure a stable vapor pressure.

Use a mass flow controller (MFC) to introduce the HVD vapor into the chamber at a

controlled flow rate (e.g., 5-20 sccm).

Co-inject oxygen and an inert carrier gas, such as argon, using separate MFCs. The ratio

of HVD to oxygen is a critical parameter for controlling the film's chemical composition and
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barrier properties.

Plasma Deposition:

Set the process pressure within the chamber (e.g., 50-200 mTorr).

Apply radio frequency (RF) or microwave power to the electrodes to generate a plasma.

The power level (e.g., 20-100 W) will influence the deposition rate and the degree of

precursor fragmentation.

Maintain the deposition for the desired time to achieve the target coating thickness.

Post-Deposition:

Turn off the RF power and precursor gas flows.

Allow the chamber to cool before venting with an inert gas.

Remove the coated substrates for characterization.
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Caption: Experimental workflow for barrier coating deposition.
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Caption: Simplified mechanism of HVD plasma polymerization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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